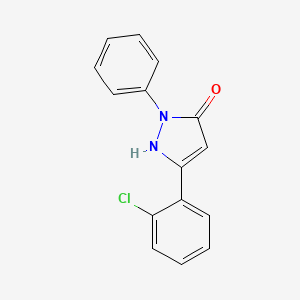![molecular formula C20H19N3O2 B4616897 2-(3-硝基苯基)-3-[4-(1-哌啶基)苯基]丙烯腈](/img/structure/B4616897.png)
2-(3-硝基苯基)-3-[4-(1-哌啶基)苯基]丙烯腈
描述
Synthesis Analysis
The synthesis of related compounds often involves Knoevenagel condensation or Michael addition reactions. For example, phenylacetonitrile can undergo Michael addition to acrylonitrile groups, producing novel conjugated compounds with good yield. This method has been used to synthesize compounds with structural similarities, indicating potential pathways for synthesizing 2-(3-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile (Percino et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds is often characterized by techniques such as FT-IR, UV-vis, NMR spectroscopy, and X-ray crystallography. These techniques help in understanding the ground state geometry, electronic transitions, and isometric chemical shifts. For example, the synthesis and structure analysis of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate revealed insights into hydrogen bonding and C-H…π interactions, which are crucial for understanding the molecular geometry (Khan et al., 2013).
Chemical Reactions and Properties
The chemical behavior of related compounds can provide insights into their reactivity and potential applications. For instance, studies on Michael addition of phenylacetonitrile to acrylonitrile groups have highlighted the structural versatility and reactivity of such compounds, indicating a wide range of possible chemical transformations (Percino et al., 2014).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline structure, are essential for understanding the compound's behavior in different environments. For example, the optical, electrical, and photovoltaic properties of thin films of related compounds have been studied, showing variations in properties like bandgap and conductivity with film thickness, indicating the importance of physical form in determining functional characteristics (El-Menyawy et al., 2013).
科学研究应用
聚合和材料科学应用
丙烯腈衍生物的一个重要应用领域是在聚合物科学领域。Benoit 等人。(1999) 研究了用于“活性”自由基聚合的新型烷氧胺,展示了它们在介导各种乙烯基单体的受控聚合中的关键作用。该研究强调了丙烯腈衍生物在创造具有精确分子量和低多分散性的嵌段和无规共聚物方面的潜力,表明它们在设计先进聚合物材料中的效用 (Benoit, Chaplinski, Braslau, & Hawker, 1999).
光学和电子应用
丙烯腈衍生物也在光电器件的开发中找到了应用。El-Menyawy 等人。(2013) 专注于由丙烯腈衍生物制成的薄膜的光学、电学和光伏特性。他们的研究表明,这些材料表现出半导体行为,可用于制造异质结太阳能电池,展示了丙烯腈衍生物在可再生能源技术中的潜力 (El-Menyawy, Elagamey, Elgogary, & El-Enein, 2013).
化学合成和催化
另一个研究重点是丙烯腈衍生物的催化和合成应用。Parveen 等人。(2014) 进行了 Z-丙烯腈衍生物的立体选择性合成,探索了它们在催化和作为乙酰胆碱酯酶抑制剂中的效用。本研究不仅强调了丙烯腈衍生物的合成多功能性,还强调了它们在催化过程和生物应用中的潜力 (Parveen, Malla, Alam, Ahmad, & Rafiq, 2014).
环境和传感应用
Wang 等人。(2015) 开发了一种基于丙烯腈的氰基芪衍生物的荧光探针,用于定量检测汞离子 (Hg2+),利用该化合物聚集诱导发射的特性。本研究强调了丙烯腈衍生物在环境监测和开发重金属灵敏检测系统方面的潜力 (Wang, Yang, Yu, Xue, Hu, Fan, & Dong, 2015).
属性
IUPAC Name |
(E)-2-(3-nitrophenyl)-3-(4-piperidin-1-ylphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c21-15-18(17-5-4-6-20(14-17)23(24)25)13-16-7-9-19(10-8-16)22-11-2-1-3-12-22/h4-10,13-14H,1-3,11-12H2/b18-13- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUJPEQUIINXIE-AQTBWJFISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C=C(C#N)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=CC=C(C=C2)/C=C(/C#N)\C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 2-[({[5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4616829.png)
![3-(3,4-dichlorobenzyl)-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B4616833.png)
![2-[4-(1-naphthyl)-1-piperazinyl]-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B4616843.png)

![methyl 10-methyl-2-(4-methylphenyl)-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B4616857.png)
![1-methyl-4-{[5-(3-pyridinyl)-3-isoxazolyl]carbonyl}piperazine](/img/structure/B4616868.png)

![N-[3-(methylthio)phenyl]-N'-(3-phenylpropyl)urea](/img/structure/B4616876.png)


![4-[3-(3,4-dimethylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4616913.png)
![1-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-4-(2-chlorobenzyl)piperazine](/img/structure/B4616916.png)
![4-(5-chloro-2-methylphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4616924.png)
![1-{[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-(methoxymethyl)piperidine](/img/structure/B4616932.png)